
Antitumor agent-105 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Antitumor agent-105

Cat. No.: B12394141 Get Quote

An in-depth analysis of scientific and clinical data reveals that "Antitumor agent-105" is not a

singular entity but a designation applied to several distinct investigational compounds, each

with a unique mechanism of action. This guide focuses on BNC105, a vascular disrupting agent

and tubulin polymerization inhibitor, for which substantial data is available.

Core Mechanism of Action of BNC105
BNC105 is a novel small molecule therapeutic that exerts its antitumor effects through a dual

mechanism of action. Primarily, it functions as a Vascular Disrupting Agent (VDA) by selectively

targeting and disrupting the established vasculature of solid tumors. This leads to a rapid

shutdown of blood flow within the tumor, causing extensive necrosis due to oxygen and nutrient

deprivation.[1][2][3] The second mechanism involves the direct inhibition of tubulin

polymerization, which not only contributes to its vascular disruptive effects but also has a direct

cytotoxic impact on proliferating cancer cells.[2][4]

The molecular basis for its action lies in its interaction with the colchicine binding site on

tubulin, which prevents the formation of microtubules essential for cellular structure, transport,

and mitosis. This disruption of microtubule dynamics is particularly effective against rapidly

dividing cells, such as the endothelial cells of tumor blood vessels and the cancer cells

themselves.

A key feature of BNC105 is its selectivity for the tumor vasculature. It has been shown to be

significantly more potent against endothelial cells that are actively proliferating or forming

capillaries compared to quiescent endothelial cells in stable blood vessels. This selectivity

contributes to a wider therapeutic window compared to other tubulin-targeting agents, with
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preclinical studies showing potent vascular disruption at doses well below the no-observed-

adverse-event level (NOAEL).

Signaling Pathways and Molecular Interactions
BNC105's disruption of tumor blood flow induces severe hypoxia, which in turn triggers cellular

responses mediated by Hypoxia-Inducible Factor-1 alpha (HIF-1α). This leads to the

upregulation of pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) as

the tumor attempts to re-establish its blood supply. Additionally, pathways involving mTOR

(mammalian target of rapamycin) are activated, leading to increased protein synthesis and

further promotion of VEGF-A expression. These adaptive responses by the tumor have led to

clinical investigations of BNC105 in combination with inhibitors of the VEGF and mTOR

pathways.

Below is a diagram illustrating the proposed mechanism of action and the tumor's response.
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Quantitative Data Summary
Clinical and preclinical studies have provided quantitative data on the pharmacokinetics and

efficacy of BNC105.

Parameter Value Context Reference

Potency against

proliferating

endothelial cells

80-fold higher than

against non-

proliferating cells

In vitro studies

Vascular Disruption at

1/8th NOAEL
95%

Preclinical mouse

models

Complete Tumor

Clearance (single

agent)

20% of treated

animals

Preclinical mouse

models

Recommended Phase

II Dose (BNC105P -

prodrug)

16 mg/m²

Phase I clinical trial in

patients with

advanced solid tumors

BNC105P (prodrug)

Half-life
0.13 hours Phase I clinical trial

BNC105 (active

agent) Half-life
0.57 hours Phase I clinical trial

Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay
Objective: To determine the differential potency of BNC105 on proliferating versus non-

proliferating endothelial cells.

Methodology:

Human umbilical vein endothelial cells (HUVECs) are cultured in standard growth medium.
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For the proliferation assay, HUVECs are seeded at a low density to encourage cell division.

For the non-proliferating assay, cells are grown to confluence to induce contact inhibition.

Cells are treated with a range of concentrations of BNC105 for a specified period (e.g., 72

hours).

Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay.

The IC50 values (concentration required to inhibit cell growth by 50%) are calculated for both

proliferating and non-proliferating conditions.

The selectivity index is determined by dividing the IC50 for non-proliferating cells by the IC50

for proliferating cells.

In Vivo Tumor Vascular Disruption Model
Objective: To quantify the vascular disrupting effects of BNC105 in a solid tumor model.

Methodology:

Human tumor xenografts (e.g., breast or renal cancer cell lines) are established in

immunocompromised mice.

Once tumors reach a predetermined size, a baseline measurement of tumor blood flow is

obtained using techniques such as dynamic contrast-enhanced magnetic resonance imaging

(DCE-MRI) or Hoechst 33342 dye perfusion.

Mice are treated with a single dose of BNC105P (the phosphate prodrug of BNC105) via

intravenous injection.

At various time points post-treatment (e.g., 2, 6, 24 hours), tumor blood flow is re-assessed

using the same imaging or perfusion techniques.

The percentage of vascular disruption is calculated by comparing the post-treatment blood

flow to the baseline measurements.

Tumor tissue may also be harvested for histological analysis to visualize vessel damage and

necrosis.
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Below is a workflow diagram for the in vivo vascular disruption experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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